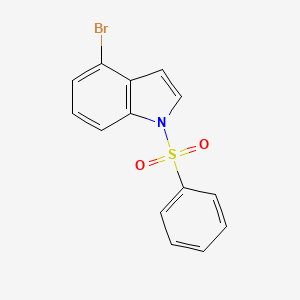

4-Bromo-1-(phenylsulfonyl)-1H-indole

Vue d'ensemble

Description

4-Bromo-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C13H9BrN2O2S . It has a molecular weight of 337.2 and is typically stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Bromo-1-(phenylsulfonyl)-1H-indole is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11 (12)9-15-16 (13)19 (17,18)10-5-2-1-3-6-10/h1-9H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

4-Bromo-1-(phenylsulfonyl)-1H-indole is a solid at room temperature . It has a molecular weight of 337.2 . The compound’s InChI code is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11 (12)9-15-16 (13)19 (17,18)10-5-2-1-3-6-10/h1-9H , which provides a detailed description of its molecular structure.Applications De Recherche Scientifique

1. Synthesis and Functionalization

A study by Moriyama et al. (2015) highlights the regioselective C(sp(2))-H dual functionalization of indoles, crucial for developing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions. This process is significant for the synthesis of various indole derivatives, including 4-Bromo-1-(phenylsulfonyl)-1H-indole (Moriyama, Ishida, & Togo, 2015).

2. Heterocycle Formation

Gribble et al. (2002) described the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, a class of fused heterocycles, from indole. This synthesis involves a sequence of reactions starting from indole-3-carbaldehyde, highlighting the versatility of indole derivatives in forming complex heterocyclic structures (Gribble, Jiang, & Liu, 2002).

3. Crystal Structure Analysis

Mannes et al. (2017) synthesized and analyzed the crystal structures of derivatives of 1-(phenylsulfonyl)indole. Their work includes density functional theory (DFT) calculations and molecular orbital calculations, contributing to the understanding of the electronic and structural properties of these compounds (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

4. Reactivity with Organometallics

Research by Gribble et al. (2010) explores how bis(phenylsulfonyl)-1H-indole, an electron-deficient indole, undergoes nucleophilic attack at specific positions. This study contributes to understanding the reactivity of indole cores with different nucleophiles, including organocuprates (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).

5. Synthesis of Indole Derivatives

Fuji et al. (1992) developed an effective method for synthesizing 4-substituted indole derivatives, highlighting the role of 1-(phenylsulfonyl)indole in the synthesis of various indole alkaloids and other significant compounds (Fuji, Muratake, & Matsume, 1992).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-bromoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVHHKPCZJWQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)